molecular formula C23H24N2O2 B3571783 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone CAS No. 5827-90-7

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B3571783
CAS No.: 5827-90-7
M. Wt: 360.4 g/mol
InChI Key: TUNRIKZCCMWMIT-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylpiperazine derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives .

Scientific Research Applications

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, it may interact with receptors or enzymes in biological systems, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is unique due to its combination of the naphthalene, piperazine, and phenoxyethanone groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(18-27-21-10-2-1-3-11-21)25-15-13-24(14-16-25)17-20-9-6-8-19-7-4-5-12-22(19)20/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNRIKZCCMWMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360444
Record name 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-90-7
Record name 1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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